molecular formula C21H21FN4O4S B2844029 ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689748-30-9

ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2844029
CAS RN: 689748-30-9
M. Wt: 444.48
InChI Key: GSJQLKKYSVLSKO-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H21FN4O4S and its molecular weight is 444.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research involving compounds with similar structures to ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate often focuses on their synthesis and structural characterization. For example, a study detailed the synthesis and X-ray characterization of triazole derivatives, including ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate among others. These compounds form self-assembled dimers in solid state, establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions. The study highlights the influence of substituents on the nucleophilic/electrophilic nature of certain groups, impacting the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).

Anticancer Potential

Another area of interest is the exploration of anticancer activities. For instance, a quinazolinone-based derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, demonstrated potent cytotoxic activity against various human cancer cell lines, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021). Similarly, naproxen derivatives, including ethyl{[4-(4-fluorophenyl)-5-[(1-(6-methoxynaphtalen-2yl)ethyl)]-4H-1,2,4-triazole-3-yl]sulphanyl}acetate, were synthesized and evaluated for in vitro anticancer activity, showing promising results against prostate cancer cell lines (Han et al., 2018).

Molecular Docking Studies

Molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole have been performed to understand their mechanism behind anti-cancer properties. These studies reveal the stability of the compounds and their potential interaction with cancer-related targets, emphasizing the importance of structural features for activity (Karayel, 2021).

Antimicrobial and Antioxidant Activities

Compounds structurally related to ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate have also been explored for their antimicrobial and antioxidant activities. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates displayed remarkable antibacterial and antifungal properties, as well as profound antioxidant potential, suggesting their utility in pharmaceutical applications (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)16-7-9-17(29-2)10-8-16)12-23-20(28)14-5-4-6-15(22)11-14/h4-11H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJQLKKYSVLSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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